

structure and stereochemistry of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpiperidine-3-carboxylic acid

Cat. No.: B1315690

[Get Quote](#)

An In-depth Technical Guide to the Structure and Stereochemistry of **6-Methylpiperidine-3-carboxylic Acid**

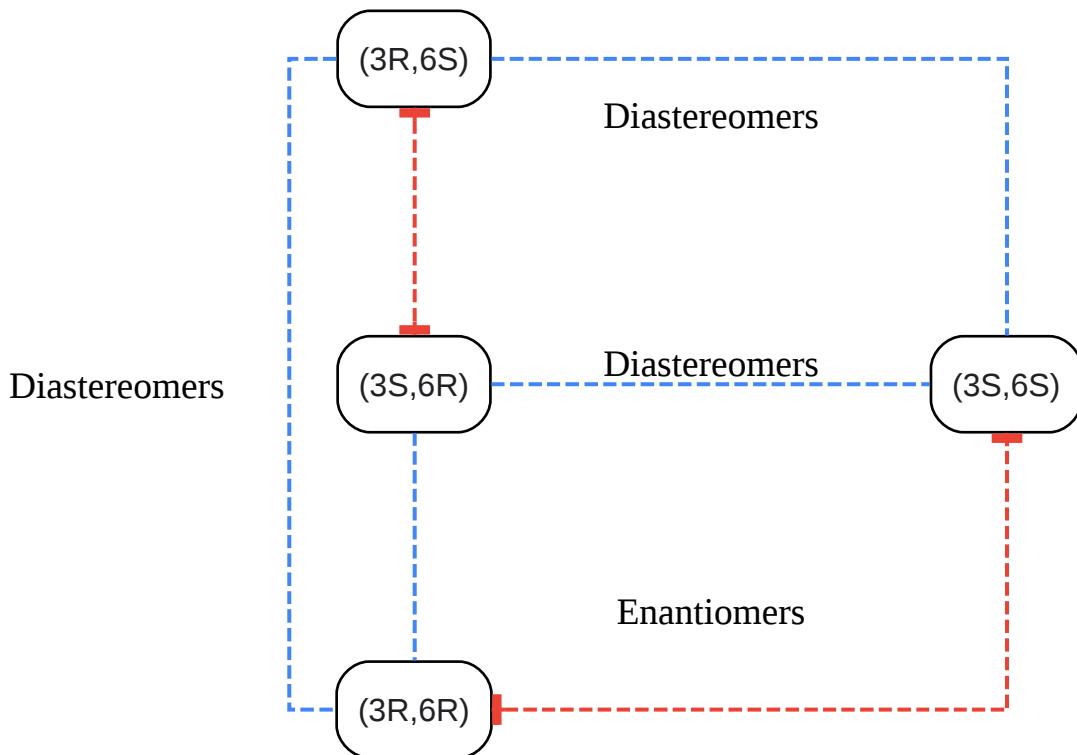
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid, a substituted derivative of nipecotic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the presence of two stereogenic centers, makes it a valuable building block for creating structurally complex and stereochemically defined molecules. The precise three-dimensional arrangement of its functional groups is critical for molecular recognition and biological activity, influencing the pharmacodynamics and pharmacokinetic properties of derivative compounds.

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, conformational analysis, and key physicochemical properties of **6-methylpiperidine-3-carboxylic acid**. It includes representative experimental protocols for its synthesis and chiral resolution and explores its role as a key structural motif in the development of therapeutics, such as 5-HT1F receptor agonists for migraine and novel antimalarial agents targeting the Plasmodium proteasome.[\[1\]](#)

Molecular Structure and Stereochemistry

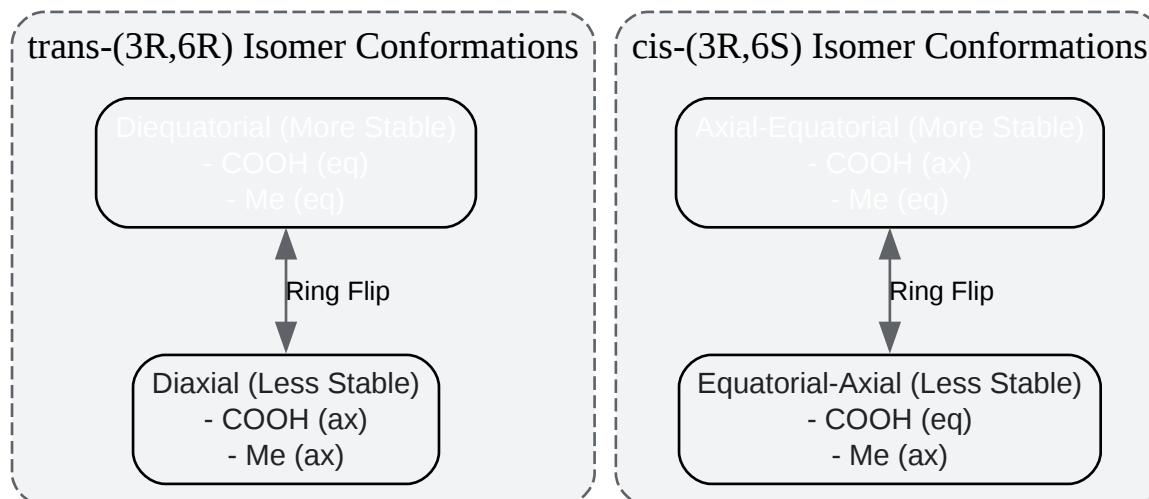

The structure of **6-methylpiperidine-3-carboxylic acid** is characterized by a saturated six-membered nitrogen-containing ring (piperidine). Substituents at the C3 (carboxylic acid) and C6 (methyl) positions create two stereogenic centers, giving rise to a total of four possible stereoisomers.

Stereoisomers

The four stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl and carboxylic acid groups defines them as either cis or trans.

- **cis Isomers:** The (3R,6S) and (3S,6R) enantiomers have the C3 and C6 substituents on the same face of the piperidine ring.
- **trans Isomers:** The (3R,6R) and (3S,6S) enantiomers have the C3 and C6 substituents on opposite faces of the ring.

The specific stereoisomer is crucial in drug design, as enantiomers can exhibit significantly different biological activities and physicochemical properties.^[2]


[Click to download full resolution via product page](#)**Fig. 1:** Stereoisomeric relationships of **6-methylpiperidine-3-carboxylic acid**.

Conformational Analysis

The piperidine ring adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

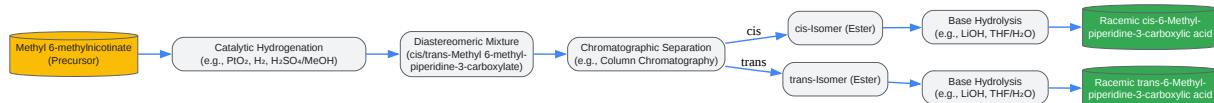
For both cis and trans isomers, the ring can exist in two rapidly interconverting chair conformations. The conformational equilibrium is dominated by the conformer that minimizes steric hindrance, particularly 1,3-diaxial interactions. As a general rule, substituents prefer the more sterically spacious equatorial position. The methyl group has a strong preference for the equatorial position. The carboxylic acid group also favors the equatorial position, though its preference can be influenced by solvent and pH.

The diequatorial conformer of the trans isomer is generally expected to be the most stable conformation overall. For the cis isomer, the conformer with the methyl group equatorial and the carboxylic acid axial would be significantly preferred over the alternative.

[Click to download full resolution via product page](#)**Fig. 2:** Chair conformations for cis and trans isomers.

Physicochemical Properties

The physicochemical properties of **6-methylpiperidine-3-carboxylic acid** are dictated by its stereochemistry. While comprehensive experimental data for all four isomers is not readily available in the literature, the following table summarizes known and predicted values for the parent compound and its derivatives. The zwitterionic nature of the molecule at physiological pH influences its high polarity and low lipophilicity (LogP).


Property	(3R,6S) Isomer	(3S,6R) Isomer	(3S,6S) Isomer	(3R,6R) Isomer (HCl Salt)	Reference Compound
Molecular Formula	C ₇ H ₁₃ NO ₂	C ₇ H ₁₃ NO ₂	C ₇ H ₁₃ NO ₂	C ₇ H ₁₄ ClNO ₂	C ₆ H ₁₁ NO ₂ ((S)-Nipecotic Acid)
Molecular Weight	143.18 g/mol [2]	143.18 g/mol	143.18 g/mol	179.64 g/mol [3]	129.16 g/mol
Melting Point (°C)	N/A	N/A	N/A	N/A	254 (dec.)
Boiling Point (°C)	N/A	N/A	267.0±33.0 (Predicted)	N/A	N/A
pKa (Carboxylic Acid)	N/A	N/A	3.89±0.40 (Predicted)[4]	N/A	~3.9 (Predicted)
Specific Rotation [α]D	N/A	N/A	N/A	N/A	+3.0 to +6.5° (c=1, H ₂ O)
LogP	-0.89 (Predicted)[2]	N/A	N/A	N/A	-2.9 (Predicted)[5]
CAS Number	N/A	110287-79- 1[6]	2256054-85- 8[7]	2682097-03- 4[8]	59045-82-8

Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Values for reference compounds are provided for context.

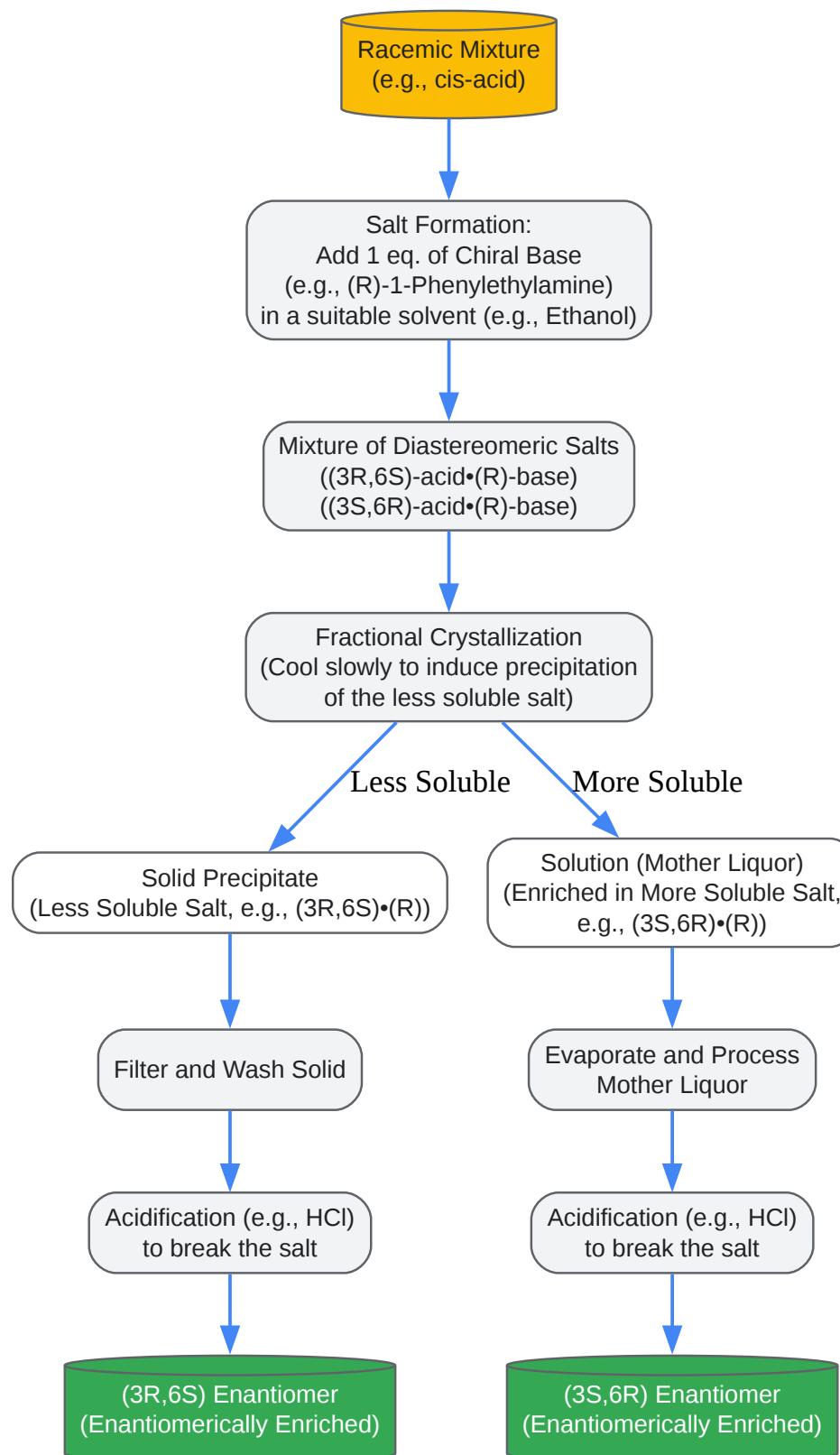
Experimental Protocols

Representative Synthesis: Hydrogenation of a Pyridine Precursor

A common and effective method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach can yield mixtures of cis and trans diastereomers, which can then be separated by chromatography.

[Click to download full resolution via product page](#)

Fig. 3: General workflow for the synthesis of cis and trans isomers.


Methodology:

- Hydrogenation: Methyl 6-methylnicotinate is dissolved in methanol containing a catalytic amount of sulfuric acid. The solution is subjected to hydrogenation at atmospheric pressure using platinum(IV) oxide (PtO_2) as a catalyst until pyridine ring reduction is complete.[9]
- Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is neutralized with a base (e.g., NaHCO_3 solution) and extracted with an organic solvent (e.g., ethyl acetate).
- Separation: The resulting mixture of cis and trans diastereomeric esters is separated using column chromatography on silica gel.[9]
- Hydrolysis: The separated ester of each isomer is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).[9]

- Isolation: The reaction mixture is acidified to a pH of ~5-6 with aqueous HCl, and the product is isolated, often via crystallization or lyophilization, to yield the racemic cis or trans acid.

Chiral Resolution: Diastereomeric Salt Formation

Racemic mixtures of the cis or trans acid can be separated into their constituent enantiomers through classical resolution. This involves forming diastereomeric salts with an enantiomerically pure chiral resolving agent, separating the salts by fractional crystallization, and then liberating the pure enantiomer.[\[10\]](#)

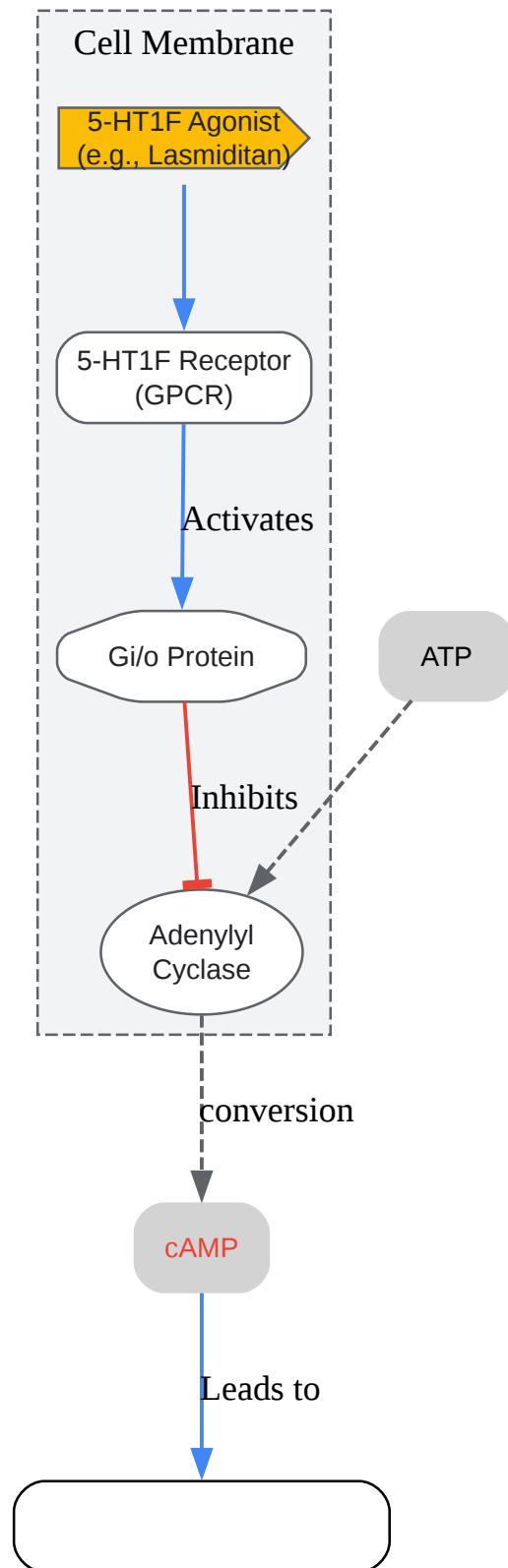
[Click to download full resolution via product page](#)

Fig. 4: General workflow for chiral resolution by diastereomeric salt crystallization.

Methodology:

- Salt Formation: The racemic acid (1 equivalent) is dissolved in a suitable hot solvent, such as ethanol or methanol. A solution of one equivalent of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a derivative of tartaric acid) in the same solvent is added.[10][11]
- Crystallization: The solution is allowed to cool slowly to room temperature, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt. The mixture may be further cooled in an ice bath to maximize yield.
- Separation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The filtrate (mother liquor) is retained, as it is now enriched in the other diastereomer. The purity of the crystallized salt can be enhanced by recrystallization.
- Liberation of Enantiomer: The separated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 1M HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the chiral resolving agent's hydrochloride salt and leaving the desired enantiomer of **6-methylpiperidine-3-carboxylic acid** in solution or as a precipitate, which can then be isolated. The same process is applied to the mother liquor to recover the other enantiomer.

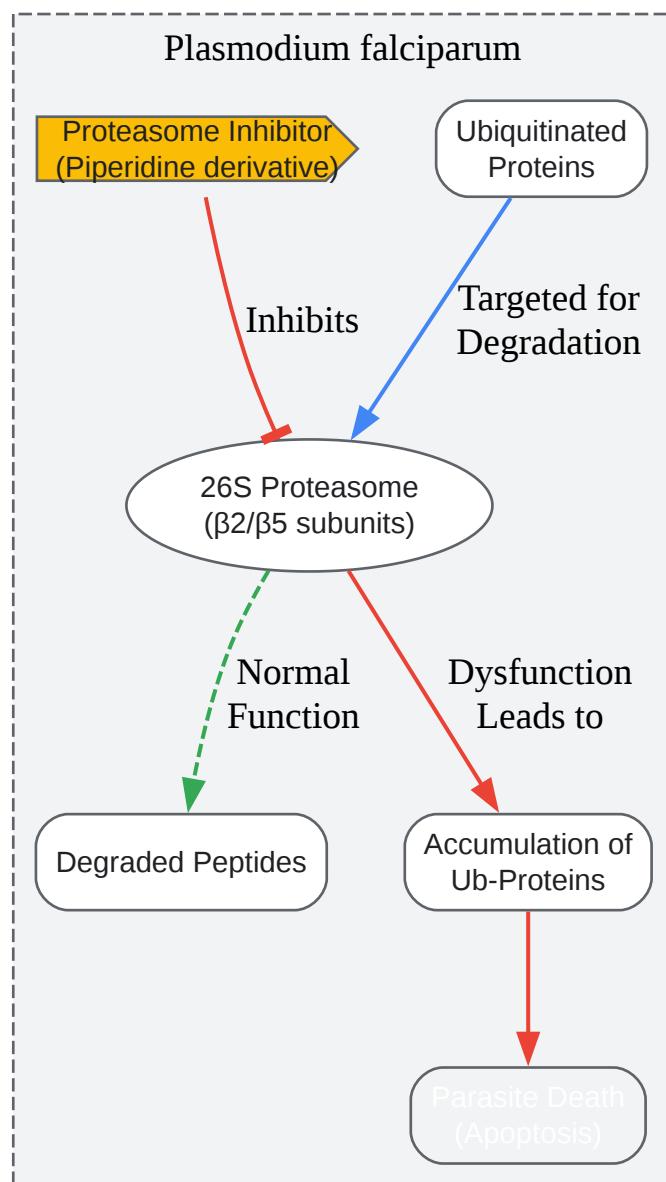
Role in Drug Development


The **6-methylpiperidine-3-carboxylic acid** scaffold is a key component in the design of various biologically active molecules. Its stereochemically defined structure allows for precise orientation of pharmacophoric features, leading to high-affinity interactions with biological targets.

5-HT1F Receptor Agonists

Derivatives of this scaffold have been investigated as selective agonists for the 5-HT1F receptor, a target for the acute treatment of migraine.[1] Unlike other serotonin receptors targeted by triptans (5-HT1B/1D), the 5-HT1F receptor is not associated with vasoconstriction, offering a potentially safer cardiovascular profile. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation is thought to inhibit the release of pro-inflammatory

neuropeptides like CGRP in the trigeminal nervous system, thereby alleviating migraine pain.


[12]

[Click to download full resolution via product page](#)**Fig. 5:** Signaling pathway of a 5-HT1F receptor agonist.

Antimalarial Agents

Piperidine carboxamide compounds related to this structure have been identified as potent antimalarial agents.^[1] These compounds target the ubiquitin-proteasome system (UPS) of the malaria parasite, *Plasmodium falciparum*. The proteasome is a critical enzymatic complex responsible for protein degradation and turnover, which is essential for the rapidly dividing parasite. Inhibition of the proteasome, particularly the $\beta 2$ and $\beta 5$ catalytic subunits, leads to an accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering parasite death. This mechanism is a promising strategy for developing new antimalarials, as the parasite proteasome has structural differences from the human equivalent that can be exploited for selective inhibition.

[Click to download full resolution via product page](#)

Fig. 6: Mechanism of action for antimalarial proteasome inhibitors.

Conclusion

6-Methylpiperidine-3-carboxylic acid is a fundamentally important scaffold whose value is defined by its stereochemical complexity. The four distinct stereoisomers, arising from the cis and trans relationship between the C3 and C6 substituents, provide a rigid framework for the development of highly specific therapeutic agents. Understanding the interplay between stereochemistry, conformational preference, and physicochemical properties is essential for

optimizing molecular design in drug discovery programs. The utility of this scaffold in targeting diverse biological systems, from GPCRs in the central nervous system to essential enzymes in pathogenic organisms, underscores its continued relevance and potential for future pharmaceutical innovation. Further elucidation of the experimental properties of each stereoisomer will be critical to advancing its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Methylpiperidine-3-carboxylic Acid [benchchem.com]
- 2. (3R,6S)-6-Methylpiperidine-3-carboxylic acid () for sale [vulcanchem.com]
- 3. (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 4. 2S,3S-2-Methyl-piperidine-3-carboxylic acid CAS#: 1260606-59-4 [chemicalbook.com]
- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:110287-79-1 | (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Chemsra [chemsra.com]
- 7. (3S,6S)-6-Methyl-piperidine-3-carboxylic acid CAS#: 2256054-85-8 [m.chemicalbook.com]
- 8. 2682097-03-4|(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structure and stereochemistry of 6-Methylpiperidine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315690#structure-and-stereochemistry-of-6-methylpiperidine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com